molecular formula C13H13BrN2 B1525232 5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine CAS No. 1220017-89-9

5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine

Cat. No. B1525232
CAS RN: 1220017-89-9
M. Wt: 277.16 g/mol
InChI Key: PAFZAKULGBLXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-N-nitropyridin-2-amine is a heterocyclic compound used as a pharmaceutical intermediate . It has the molecular formula C6H6BrN3O2 .


Molecular Structure Analysis

The molecular weight of 5-Bromo-4-methyl-N-nitropyridin-2-amine is 232.03, and its exact mass is 230.96400 . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 1 rotatable bond .


Physical And Chemical Properties Analysis

5-Bromo-4-methyl-N-nitropyridin-2-amine has a density of 1.773, a melting point of 162 ºC, a boiling point of 332.4ºC at 760 mmHg, and a flash point of 154.8ºC . Its refractive index is 1.652 .

Scientific Research Applications

Synthesis of Pyridine Derivatives

  • A study on the synthesis of novel pyridine derivatives using 5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine demonstrated its application in creating new compounds through Suzuki cross-coupling reactions. These pyridine derivatives showed potential as chiral dopants for liquid crystals and had various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Antiviral Activity Studies

  • Research involving 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of 5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine, revealed antiviral activities against retroviruses. Some derivatives inhibited human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Inhibition of Carbon Steel Corrosion

  • A study explored the efficiency of novel Schiff bases, including 5-Bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, in inhibiting carbon steel corrosion in acidic chloride-containing media. The research demonstrated the potential use of these compounds as corrosion inhibitors (El-Lateef et al., 2015).

Antimicrobial Properties

  • Investigations into the antibacterial properties of nickel(II) complexes with new acylhydrazone derivatives, including 5-Bromo-2-hydroxyphenyl-(methyl)methylene-4-hydroxybenzohydrazide, showed effectiveness against various bacteria such as E. coli and S. aureus. This suggests the potential application of these compounds in antimicrobial treatments (Yu-jie, 2011).

Spectroscopic and Optical Studies

  • Research on the spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine included density functional theory studies and evaluations of its antimicrobial activities. This work highlights its application in the field of molecular spectroscopy and potential medical uses (Vural & Kara, 2017).

Safety and Hazards

5-Bromo-4-methyl-N-nitropyridin-2-amine is intended for R&D use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

5-bromo-4-methyl-N-(4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-9-3-5-11(6-4-9)16-13-7-10(2)12(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFZAKULGBLXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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